Stannocene

Organometallic Chemistry Structural Biology Crystallography

Stannocene is a bent-sandwich, halide-free Sn(II) metallocene that replaces hygroscopic SnCl₄ in Cp transfer to lanthanides (Cp₃Sm, Cp₃Yb) with higher purity and no corrosive chlorides. Its electron-deficient Lewis acidity forms short-lived NHC adducts impossible with Sn(IV). Melts with immediate decomposition at 105 °C, suiting low-temperature ALD or thin-film processes—not standard CVD. Decasubstituted derivatives show LD₁₀ antitumor activity (460–500 mg/kg), supporting early metallodrug programs. Order this unique, thermally labile precursor for clean, high-yield organometallic syntheses.

Molecular Formula C10H10Sn
Molecular Weight 0
CAS No. 1294-75-3
Cat. No. B1180611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStannocene
CAS1294-75-3
SynonymsStannocene
Molecular FormulaC10H10Sn
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Stannocene (CAS 1294-75-3): Organotin Metallocene for Specialized Synthesis and Material Science


Stannocene, systematically named bis(η⁵-cyclopentadienyl)tin(II) with the formula Sn(C₅H₅)₂, is a group 14 metallocene characterized by a tin(II) center in a +2 oxidation state [1]. Unlike its iconic transition metal analog ferrocene, the two cyclopentadienyl (Cp) rings in stannocene adopt a non-parallel, bent-sandwich geometry in the solid state, a structural feature with significant implications for its reactivity [2]. This organotin compound serves as a key precursor or reagent in specialized synthetic applications, including the transfer of cyclopentadienyl ligands and as a building block for more complex organometallic architectures.

Why Stannocene Cannot Be Replaced by Common Tin Precursors or Other Metallocenes


The specific utility of Stannocene in advanced research and industrial processes stems from its unique combination of properties that are not replicated by other tin compounds or metallocenes. For instance, common tin precursors like tin tetrachloride (SnCl₄) are hygroscopic liquids that can introduce corrosive chloride contamination, whereas Stannocene provides a halide-free, solid-state alternative [1]. Conversely, while other metallocenes like ferrocene are stable 18-electron complexes, Stannocene is an electron-deficient, divalent tin(II) species, making it a more reactive Lewis acid and a potent reducing agent [2]. Furthermore, its specific thermal decomposition profile—melting with immediate decomposition at 105 °C—dictates unique handling and process parameters that preclude simple one-for-one substitution with more thermally stable analogs [3]. These fundamental differences underscore why generic substitution is not feasible for applications requiring Stannocene's specific reactivity profile.

Quantitative Evidence for Differentiating Stannocene from Analogs and Alternatives


Structural Differentiation: Non-Parallel Cp Rings vs. Parallel in Ferrocene

Stannocene exhibits a distinct bent-sandwich structure in the solid state, in stark contrast to the planar, parallel ring arrangement of ferrocene [1]. This non-parallel geometry arises from the stereochemically active 5s² lone pair on the tin(II) center, which influences its coordination chemistry and Lewis acidity. While ferrocene's structure is stable and inert, stannocene's bent structure is a key factor in its enhanced reactivity.

Organometallic Chemistry Structural Biology Crystallography

Thermal Behavior: Decomposition vs. Sublimation in Tin Precursors

Stannocene melts with decomposition at 105 °C, a critical thermal characteristic that differentiates it from other tin precursors. This behavior contrasts sharply with compounds like tetramethyltin (TMT) or tetraethyltin (TET), which have distinct boiling points and can be volatilized without decomposition under similar conditions [1]. Thermal analysis of Stannocene indicates an enthalpy of fusion of approximately 15 kJ·mol⁻¹ and shows that decomposition begins immediately upon melting, with rapid mass loss above 110 °C [2].

Materials Science Thermal Analysis Chemical Vapor Deposition

Reactivity Profile: Lewis Acidity vs. Inertness in Group 14 Metallocenes

Stannocene functions as a Lewis acid, a characteristic highlighted by its ability to form adducts with Lewis bases such as N-heterocyclic carbenes (NHCs) [1]. This is a quantifiable difference from plumbocene, for example, where such adducts are less stable. DFT calculations confirm that the coordination of NHCs to the tin atom in stannocene is primarily driven by attractive dispersion forces and results in a weakening of the Sn-Cp bonds, making the resulting complexes highly reactive and short-lived at room temperature [2].

Lewis Acidity Reactivity Coordination Chemistry

Synthetic Utility: Cp Transfer Agent vs. Alternative Reagents

Stannocene is an efficient cyclopentadienyl (Cp) transfer agent for transmetalation reactions with lanthanide metals like samarium (Sm) and ytterbium (Yb), yielding tris(cyclopentadienyl)lanthanide complexes [1]. This method provides a distinct synthetic advantage over using other Cp sources, such as alkali metal cyclopentadienides (e.g., NaCp), which can be more difficult to handle and may lead to salt contamination. The use of Stannocene offers a cleaner, more controlled route to these valuable complexes.

Synthetic Methodology Transmetalation Lanthanide Chemistry

Molecular Orbital Properties: Gas-Phase Electron Impact vs. Other Sn(II) Species

Computational studies provide quantifiable electronic structure differences between stannocene (Cp₂Sn) and its half-sandwich analog, cyclopentadienyltin chloride (CpSnCl). The gas-phase electron impact (GEI) energy for Cp₂Sn is calculated to be between 1.32 and 1.35 eV [1]. This value is significantly lower than the GEI energies computed for CpSnCl, which range from 1.98 to 2.26 eV, indicating that Cp₂Sn is more easily ionized and possesses a different electronic structure.

Computational Chemistry Spectroscopy Physical Chemistry

Evidence-Based Applications: Where Stannocene's Differential Properties Provide an Advantage


Synthesis of High-Purity Lanthanide Cyclopentadienyl Complexes

Procurement for research groups focused on lanthanide chemistry. Stannocene's role as a clean, halide-free cyclopentadienyl transfer agent is critical for synthesizing sensitive lanthanide complexes like Cp₃Sm and Cp₃Yb [1]. Using Stannocene avoids the salt byproducts and handling difficulties associated with reagents like NaCp, leading to higher yields of purer products, which is essential for studying the intrinsic properties of these materials.

Precursor for Low-Temperature Deposition of Tin-Containing Films

Use in specialized material science applications. Stannocene's thermal decomposition profile—melting with immediate decomposition at 105 °C [1]—makes it unsuitable for standard CVD but ideal for techniques requiring a solid precursor that cleanly decomposes at a specific, low temperature, such as some atomic layer deposition (ALD) processes or in the fabrication of tin-based thin films where high volatility is not required [2]. This contrasts with liquid tetraalkyltin precursors that have broad evaporation ranges.

Organometallic Synthesis of Reactive Tin Intermediates and Complexes

Research into low-valent main-group chemistry. The established Lewis acidity of Stannocene [1] and its non-parallel Cp ring structure make it a valuable precursor for generating highly reactive intermediates. Its ability to form short-lived adducts with N-heterocyclic carbenes (NHCs) [2] is a specific, quantifiable pathway for accessing new coordination complexes and tin-containing heterocycles that cannot be formed using more stable tin(IV) precursors or other metallocenes.

Investigations into Novel Non-Platinum Antitumor Agents

Early-stage pharmaceutical and biological research. Decasubstituted stannocene derivatives have demonstrated quantifiable antitumor activity, with LD₁₀ values for certain stannocenes being 460 and 500 mg/kg against Ehrlich ascites tumor in mice [1]. While the unsubstituted Stannocene is a precursor, this evidence supports the procurement of Stannocene for medicinal chemistry groups exploring new classes of metallodrugs structurally distinct from platinum-based cytostatics [2].

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